molecular formula C11H7BrFNO3 B8697868 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B8697868
M. Wt: 300.08 g/mol
InChI Key: HWJGMFHETXFQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxyl group, a methyl group, a fluoro-substituted phenyl ring, and a bromine atom, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoro-4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and bromo substituents can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 4-Carboxy-5-methyl-3-phenylisoxazole
  • 4-Carboxy-5-methyl-3-(2-chloro-4-bromophenyl)isoxazole
  • 4-Carboxy-5-methyl-3-(2-fluoro-4-iodophenyl)isoxazole

Comparison: Compared to similar compounds, 3-(4-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluoro and bromo substituents on the phenyl ring. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

HWJGMFHETXFQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a fashion similar to that described for preparation 16 (120 mg), 4-ethoxycarbonyl-5-methyl-3-(2-fluoro-4-bromophenyl)isoxazole (350 mg, 1.06 mmol), 5N NaOH (1 ml, 5 mmol), methanol (5 ml), and THF (1 ml) gave 4-carboxy-5-methyl-3-(2-fluoro-4-bromophenyl)isoxazole (320 mg, 100%) that was used without purification.
[Compound]
Name
16
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.